2-Bromo-4-chloro-1-fluoro-3-methylbenzene

Catalog No.
S12983012
CAS No.
M.F
C7H5BrClF
M. Wt
223.47 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-chloro-1-fluoro-3-methylbenzene

Product Name

2-Bromo-4-chloro-1-fluoro-3-methylbenzene

IUPAC Name

3-bromo-1-chloro-4-fluoro-2-methylbenzene

Molecular Formula

C7H5BrClF

Molecular Weight

223.47 g/mol

InChI

InChI=1S/C7H5BrClF/c1-4-5(9)2-3-6(10)7(4)8/h2-3H,1H3

InChI Key

MJYCSAXOCFDQLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Br)F)Cl

2-Bromo-4-chloro-1-fluoro-3-methylbenzene is a polyhalogenated aromatic compound with the molecular formula C₇H₅BrClF. This compound features a benzene ring substituted with bromine, chlorine, and fluorine atoms, along with a methyl group. The unique arrangement of these halogens contributes to its distinct chemical properties and reactivity. It is primarily utilized in various chemical synthesis processes and has significant applications in both scientific research and industrial contexts .

The chemical behavior of 2-Bromo-4-chloro-1-fluoro-3-methylbenzene is characterized by several types of reactions:

  • Substitution Reactions: This compound can undergo nucleophilic aromatic substitution, where the halogen atoms are replaced by nucleophiles, leading to the formation of new substituted derivatives.
  • Oxidation Reactions: The methyl group in the compound can be oxidized to yield carboxylic acids or other oxidized derivatives.
  • Reduction Reactions: The halogen atoms can be reduced to form corresponding hydrogenated derivatives, altering the compound's reactivity and properties .

The synthesis of 2-Bromo-4-chloro-1-fluoro-3-methylbenzene typically involves electrophilic aromatic substitution reactions. Common methods include:

  • Halogenation of Toluene: Starting from toluene (3-methylbenzene), the compound undergoes sequential bromination, chlorination, and fluorination.
  • Controlled Reaction Conditions: The reaction conditions—temperature, pressure, and choice of solvents—are optimized to achieve high yields and purity of the final product.

2-Bromo-4-chloro-1-fluoro-3-methylbenzene finds applications in various fields:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Research: The compound is used in laboratory settings for studying reaction mechanisms involving halogenated compounds.
  • Material Science: Its unique properties may lend themselves to applications in developing new materials with specific functionalities .

When compared to other similar compounds, 2-Bromo-4-chloro-1-fluoro-3-methylbenzene exhibits unique characteristics due to its specific substitution pattern. Here are some comparable compounds:

Compound NameCAS NumberSimilarity Index
1-Bromo-4-chloro-2-fluoro-3-methylbenzene943830-58-80.81
1-Bromo-2-chloro-4-fluoro-3-methylbenzene200190-87-00.81
1-Bromo-4-chloro-3-fluoro-2-methylbenzeneNot specifiedNot available
1,3-Dibromo-2-chloro-5-fluorobenzene179897-90-60.80
1-Bromo-2-chloro-3,5-difluorobenzene187929-82-40.79

The uniqueness of 2-Bromo-4-chloro-1-fluoro-3-methylbenzene lies in its specific arrangement of substituents, which influences its reactivity and potential applications compared to these similar compounds .

XLogP3

3.7

Hydrogen Bond Acceptor Count

1

Exact Mass

221.92472 g/mol

Monoisotopic Mass

221.92472 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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